molecular formula C19H21NO B570273 N-Hydroxyprotriptyline CAS No. 72239-05-5

N-Hydroxyprotriptyline

Cat. No.: B570273
CAS No.: 72239-05-5
M. Wt: 279.383
InChI Key: QWUHVBSCZRRMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyprotriptyline is a derivative of protriptyline, a tricyclic antidepressant. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom in the protriptyline structure. It is primarily studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxyprotriptyline typically involves the hydroxylation of protriptyline. One common method is the reaction of protriptyline with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the hydroxylation process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyprotriptyline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced back to protriptyline using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like thionyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Protriptyline.

    Substitution: Halogenated or aminated derivatives of protriptyline.

Scientific Research Applications

N-Hydroxyprotriptyline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, given its structural similarity to protriptyline.

    Industry: this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxyprotriptyline involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to protriptyline, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its potential antidepressant effects. Additionally, the hydroxy group may enhance its binding affinity to certain receptors, leading to more pronounced pharmacological effects.

Comparison with Similar Compounds

    Protriptyline: The parent compound, used as an antidepressant.

    Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.

    Nortriptyline: A metabolite of amitriptyline, also used as an antidepressant.

Uniqueness: N-Hydroxyprotriptyline is unique due to the presence of the hydroxy group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in different metabolic pathways and potentially enhanced therapeutic effects compared to its parent compound, protriptyline.

Properties

CAS No.

72239-05-5

Molecular Formula

C19H21NO

Molecular Weight

279.383

IUPAC Name

N-[3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)propyl]-N-methylhydroxylamine

InChI

InChI=1S/C19H21NO/c1-20(21)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19,21H,6,11,14H2,1H3

InChI Key

QWUHVBSCZRRMNX-UHFFFAOYSA-N

SMILES

CN(CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13)O

Synonyms

N-Hydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine;  N-(3-(5H-Dibenzo[a,d][7]annulen-5-yl)propyl)-N-methylhydroxylamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.